2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the molecular weight of 187.67 . It is a solid substance stored at room temperature . The compound is also known as 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride .
Synthesis Analysis
The synthesis of related compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported . The synthesis involved condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The molecular structure of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be represented by the linear formula C8H14ClN3 . The structures of synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .Physical And Chemical Properties Analysis
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a solid substance . It is stored in a dry place at room temperature .Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
While specific future directions for 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are not available, research into related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives has focused on their potential antimicrobial properties . This suggests that future research could explore the biological activities of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its derivatives.
properties
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7-6-11-4-3-9-5-8(11)10-7/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFFUFOYZQXKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2CCNCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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